molecular formula C11H15N3S B5683877 2-[(diethylamino)thio]-1H-benzimidazole

2-[(diethylamino)thio]-1H-benzimidazole

Cat. No. B5683877
M. Wt: 221.32 g/mol
InChI Key: JRKZUFDXDDASRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(diethylamino)thio]-1H-benzimidazole, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that is involved in the oxidation of aldehydes. DEAB has been used in a variety of studies to investigate the role of ALDH in various physiological and pathological processes.

Mechanism of Action

2-[(diethylamino)thio]-1H-benzimidazole inhibits the activity of ALDH by binding to the active site of the enzyme and blocking the oxidation of aldehydes. ALDH is involved in the metabolism of a variety of endogenous and exogenous aldehydes, including acetaldehyde, which is produced during the metabolism of alcohol. Inhibition of ALDH by 2-[(diethylamino)thio]-1H-benzimidazole can lead to the accumulation of toxic aldehydes, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
2-[(diethylamino)thio]-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of stem cell differentiation, the induction of apoptosis in cancer cells, and the modulation of drug metabolism. In stem cell research, 2-[(diethylamino)thio]-1H-benzimidazole has been shown to inhibit the differentiation of hematopoietic stem cells and neural stem cells. In cancer research, 2-[(diethylamino)thio]-1H-benzimidazole has been shown to induce apoptosis in cancer stem cells and sensitize cancer cells to chemotherapy. In drug metabolism research, 2-[(diethylamino)thio]-1H-benzimidazole has been shown to modulate the metabolism of a variety of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(diethylamino)thio]-1H-benzimidazole in lab experiments is that it is a selective inhibitor of ALDH activity, which allows for the isolation and identification of stem cells and cancer stem cells that have high ALDH activity. Another advantage is that 2-[(diethylamino)thio]-1H-benzimidazole has been shown to have a variety of effects on physiological and pathological processes, which makes it a useful tool for investigating the role of ALDH in these processes. However, one limitation of using 2-[(diethylamino)thio]-1H-benzimidazole is that it can have off-target effects on other enzymes and processes, which can complicate the interpretation of results.

Future Directions

There are many future directions for research on 2-[(diethylamino)thio]-1H-benzimidazole and its effects on ALDH activity. One direction is to investigate the role of ALDH in other physiological and pathological processes, such as inflammation, oxidative stress, and aging. Another direction is to develop more selective inhibitors of ALDH activity that can be used to study the specific roles of different ALDH isoforms in various processes. Additionally, there is a need for further research on the safety and toxicity of 2-[(diethylamino)thio]-1H-benzimidazole and other ALDH inhibitors, particularly in the context of cancer therapy and drug metabolism.

Synthesis Methods

2-[(diethylamino)thio]-1H-benzimidazole can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzimidazole with diethylamine in the presence of a catalyst. Another method involves the reaction of 2-nitrobenzimidazole with diethylamine followed by reduction with hydrogen sulfide.

Scientific Research Applications

2-[(diethylamino)thio]-1H-benzimidazole has been used in a variety of scientific research applications, including the study of stem cells, cancer, and drug metabolism. In stem cell research, 2-[(diethylamino)thio]-1H-benzimidazole has been used as a selective inhibitor of ALDH activity to identify and isolate stem cells that have high ALDH activity. In cancer research, 2-[(diethylamino)thio]-1H-benzimidazole has been used to investigate the role of ALDH in cancer stem cells, which are thought to be responsible for tumor initiation and progression. In drug metabolism research, 2-[(diethylamino)thio]-1H-benzimidazole has been used to study the role of ALDH in the metabolism of drugs and other xenobiotics.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14(4-2)15-11-12-9-7-5-6-8-10(9)13-11/h5-8H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZUFDXDDASRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)SC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylsulfanyl)-N-ethylethanamine

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